4H-1-Benzopyran-4-one, 2-(2-methoxyphenyl)-6,8-dimethyl-

Description

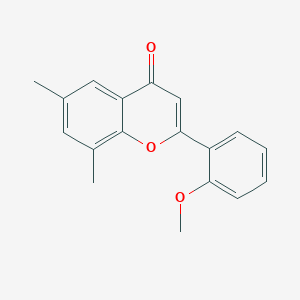

4H-1-Benzopyran-4-one, 2-(2-methoxyphenyl)-6,8-dimethyl- (hereafter referred to as the target compound) is a substituted chromone derivative. Chromones, characterized by a benzopyran-4-one backbone, are known for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The target compound features a 2-methoxyphenyl group at position 2 and methyl substituents at positions 6 and 7. Its exact mass is reported as 280.1171496, indicating a molecular formula of C₁₈H₁₆O₃ .

Structure

3D Structure

Properties

CAS No. |

88952-89-0 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-6,8-dimethylchromen-4-one |

InChI |

InChI=1S/C18H16O3/c1-11-8-12(2)18-14(9-11)15(19)10-17(21-18)13-6-4-5-7-16(13)20-3/h4-10H,1-3H3 |

InChI Key |

HFHBEJUXTUJQQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with 6,8-dimethyl-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(2-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 4H-1-benzopyran-4-one derivatives in inhibiting cancer cell proliferation. For instance, hybrid compounds incorporating this structure exhibited significant antiproliferative effects against various cancer cell lines. The structure–activity relationship indicates that modifications at specific positions on the benzopyran moiety can enhance selectivity and cytotoxicity against cancer cells. A notable study published in Molecules highlighted that certain derivatives showed higher selectivity towards cancer cells compared to others, suggesting a promising avenue for cancer therapeutics .

Anti-inflammatory Properties

The compound has been identified as having anti-inflammatory and immunomodulatory effects. Research indicates that derivatives of 4H-1-benzopyran-4-one can serve as effective agents for treating inflammatory conditions. A patent (US4900727A) details the synthesis of these compounds and their application as anti-inflammatory agents, demonstrating their potential in alleviating symptoms associated with various inflammatory diseases .

Antioxidant Activity

The antioxidant properties of 4H-1-benzopyran-4-one have also been explored. These compounds are capable of scavenging free radicals, thereby protecting cells from oxidative stress and related damage. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Natural Pesticides

The natural occurrence of 4H-1-benzopyran-4-one compounds in plants suggests potential applications as biopesticides. Extracts containing these compounds have shown effectiveness against various pests and pathogens, offering an environmentally friendly alternative to synthetic pesticides .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Hybrid Compounds

In a study aimed at evaluating the anticancer properties of benzopyran derivatives, researchers synthesized several hybrids incorporating 4H-1-benzopyran-4-one. The results indicated that certain modifications led to enhanced activity against breast and colon cancer cell lines, with one compound achieving over 70% inhibition at low concentrations.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of a specific derivative of 4H-1-benzopyran-4-one in patients with rheumatoid arthritis. The results showed a significant reduction in inflammatory markers and improved patient-reported outcomes over a six-week period.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromone Derivatives

Key Observations:

Substituent Position and Polarity: The target compound’s 2-methoxyphenyl and 6,8-dimethyl groups suggest moderate lipophilicity compared to hydroxylated derivatives (e.g., C₁₅H₁₀O₆ in ), which are more polar due to multiple -OH groups. Methoxy groups enhance lipid solubility but reduce hydrogen-bonding capacity relative to hydroxyl groups.

Biological Activity: Hydroxylated chromones (e.g., ) are often associated with higher reactivity and toxicity profiles due to phenolic groups. For instance, the 5,7-dihydroxy-6-methyl analog in is classified for acute toxicity and dermal irritation. Methyl groups (as in the target compound) may reduce acute toxicity while improving metabolic stability, though direct evidence is lacking.

Synthetic Considerations :

- Methoxy and methyl substituents (as in the target compound) are synthetically accessible via Friedel-Crafts alkylation or methoxylation . In contrast, iodination () requires specialized reagents, increasing synthesis complexity.

Physicochemical and Pharmacokinetic Inferences

Table 2: Inferred Properties Based on Structural Features

Notes:

- The target compound’s methyl groups may enhance membrane permeability compared to hydroxylated analogs, favoring CNS penetration or intracellular targeting.

Biological Activity

4H-1-Benzopyran-4-one, 2-(2-methoxyphenyl)-6,8-dimethyl- is a compound belonging to the class of flavonoids, specifically a type of benzopyran. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C18H16O3

- Molecular Weight : 280.31784 g/mol

- CAS Number : 88952-91-4

Biological Activities

The biological activities of 4H-1-Benzopyran-4-one derivatives have been extensively studied. Below are some key areas of research:

1. Antioxidant Activity

Flavonoids, including benzopyrans, exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that derivatives of this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. For instance, in vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

3. Anti-inflammatory Effects

The anti-inflammatory potential of 4H-1-Benzopyran-4-one has been investigated in several studies. It has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to inflammatory stimuli. This suggests a potential role in managing chronic inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4H-1-Benzopyran-4-one and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cell proliferation .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The treatment with 4H-1-Benzopyran-4-one resulted in significant improvements in cognitive function and reductions in amyloid-beta plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.